2,4-Diaminobutanoic acid hydrochloride 2,4-Diaminobutanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 19391-83-4
VCID: VC21098785
InChI: InChI=1S/C4H10N2O2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H
SMILES: C(CN)C(C(=O)O)N.Cl
Molecular Formula: C4H11ClN2O2
Molecular Weight: 154.59 g/mol

2,4-Diaminobutanoic acid hydrochloride

CAS No.: 19391-83-4

Cat. No.: VC21098785

Molecular Formula: C4H11ClN2O2

Molecular Weight: 154.59 g/mol

* For research use only. Not for human or veterinary use.

2,4-Diaminobutanoic acid hydrochloride - 19391-83-4

Specification

CAS No. 19391-83-4
Molecular Formula C4H11ClN2O2
Molecular Weight 154.59 g/mol
IUPAC Name 2,4-diaminobutanoic acid;hydrochloride
Standard InChI InChI=1S/C4H10N2O2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H
Standard InChI Key BFPDKDOFOZVSLY-UHFFFAOYSA-N
SMILES C(CN)C(C(=O)O)N.Cl
Canonical SMILES C(CN)C(C(=O)O)N.Cl

Introduction

Chemical Structure and Properties

2,4-Diaminobutanoic acid (DAB) is an alpha amino acid characterized by two amino groups attached to a four-carbon butanoic acid backbone - one at the alpha (C2) position and another at the delta (C4) position. The hydrochloride salt forms (mono- and di-) are commonly used in research due to their improved stability and solubility compared to the free base.

Basic Chemical Information

PropertyValue
Molecular Formula (Free Base)C₄H₁₀N₂O₂
Molecular Formula (Dihydrochloride)C₄H₁₂Cl₂N₂O₂
Molecular Weight (Free Base)118.134 g/mol
Molecular Weight (Dihydrochloride)191.052 g/mol
CAS Number (Free Base)305-62-4
CAS Number (L-form Dihydrochloride)1883-09-6
IUPAC Name2,4-diaminobutanoic acid
Common Synonyms2,4-diaminobutyric acid, DAB, Daba

The structure features a carboxylic acid group and two amino groups, making it a highly polar molecule with multiple ionizable sites .

Physical Properties

The physical properties of 2,4-diaminobutanoic acid and its hydrochloride salts are crucial for their applications in various research fields:

PropertyValue
AppearanceWhite to off-white crystalline powder
Melting Point (Free Base)114 °C
Melting Point (Dihydrochloride)197-200 °C (decomposition)
Boiling Point (Predicted)321.0±32.0 °C at 760 mmHg
Density1.2±0.1 g/cm³
SolubilitySoluble in water (0.5g/10mL); soluble in DMSO, chloroform, acetone
Flash Point147.9±25.1 °C
pKa (Predicted)2.00±0.10

The compound is highly hydrophilic but is described as "practically insoluble in water" in its free base form, while the hydrochloride salts exhibit improved aqueous solubility .

Stereochemistry and Isomeric Forms

2,4-Diaminobutanoic acid contains a chiral center at the alpha carbon (C2), leading to distinct stereoisomers with different biological activities and applications.

Available Forms and Their Properties

FormCAS NumberOptical RotationSpecific Applications
L-2,4-Diaminobutanoic acid dihydrochloride1883-09-6[α]₂₀ᴅ +14.5±1.5° (c=3.67% in H₂O)Biochemical research, internal standard for amino acid analysis
D-2,4-Diaminobutanoic acid26908-94-1Negative rotationResearch tool for comparative studies
DL-2,4-Diaminobutanoic acid dihydrochloride65427-54-5Racemic (no net rotation)Pharmaceutical development, metabolic pathway studies

The L-isomer is more commonly used in biochemical research due to its natural occurrence in some biological systems, while the D-isomer serves as a valuable comparative tool .

Synthesis Methods

Several methods have been developed for the synthesis of 2,4-diaminobutanoic acid and its hydrochloride salts, each with specific advantages depending on the desired stereochemistry and purity.

Ring Opening of γ-Butyrolactone

One of the earliest methods involves the ring opening of γ-butyrolactone through a sequence of reactions:

  • Bromination of γ-butyrolactone to produce 2-bromo-4-butyrolactone

  • Reaction with potassium phthalimide to obtain 2-phthalimidolactone

  • Opening of the lactone ring with a second molecule of potassium phthalimide

  • Hydrolysis of the diphthalimido acid to yield 2,4-diaminobutyric acid dihydrochloride

This method provided excellent yields (approximately 80%) and became a foundation for many modified syntheses .

From Glutamic Acid and Asparagine

Alternative synthesis routes use naturally occurring amino acids as starting materials:

  • From Glutamic Acid: Conversion to N-phthalyl derivative followed by reactions that lead to the introduction of the second amino group.

  • From Asparagine: Direct dehydration by p-tosyl chloride in pyridine to produce a cyano acid, which is readily hydrolyzed to L-2,4-diaminobutyric acid under high pressure .

Via Pyrazoline Derivatives

A versatile method involves:

  • Catalytic hydrogenation of ethyl pyrazoline-3-carboxylate (prepared from ethyl acrylate and diazomethane)

  • Acid hydrolysis to isolate 2,4-diaminobutyric acid as the dihydrochloride in quantitative yield (m.p. = 200-1°C) .

Modern Synthetic Approaches

More recent methods have refined these classical approaches, focusing on:

  • Stereoselective synthesis for higher optical purity

  • Environmentally friendly reaction conditions

  • Scaled-up processes for commercial production

  • Improved yields and reduced formation of by-products .

Biological Properties and Applications

2,4-Diaminobutanoic acid hydrochloride exhibits diverse biological activities, making it valuable in multiple research domains.

Biochemical Applications

ApplicationDescription
Amino Acid AnalysisUsed as an internal standard for quantitative amino acid analysis in biological samples
Metabolic Pathway StudiesTool for investigating amino acid metabolism and protein synthesis
Enzyme InhibitionInhibits GABA transaminase, producing elevated GABA levels
Biomarker ResearchPotential biomarker for the consumption of certain foods (detected in cow milk)

The compound helps researchers understand fundamental biochemical processes, particularly those involving dibasic amino acids .

Research AreaFindings
Antitumor ActivityDemonstrated potent in vitro activity against human glioma cells and mouse fibrosarcoma cells
Neurological DisordersUsed in developing treatments for neurodegenerative diseases
Gene TherapyExplored for potential in delivery of genetic material into cells
Analytical ChemistryUsed in differentiation of β-N-methylamino-L-alanine from diamino acids using various analytical techniques

The compound's antitumor activity is particularly notable, resulting from its pronounced uptake in tumor cells leading to potential cellular lysis due to osmotic reasons .

Mechanism of Cellular Effects

The biological activity of 2,4-diaminobutanoic acid hydrochloride is often attributed to:

  • Competitive inhibition of amino acid transporters

  • Interference with amino acid metabolism

  • Disruption of osmotic balance in susceptible cells

  • Modulation of specific enzyme systems, particularly those involved in neurotransmitter metabolism

Analytical Characterization

Modern analytical techniques provide detailed characterization of 2,4-diaminobutanoic acid hydrochloride, essential for research and quality control.

Spectroscopic Data

Analytical ParameterValue
Exact Mass118.074226
Polar Surface Area (PSA)89.34000
LogP-1.44
Index of Refraction1.514
Vapor Pressure0.0±1.5 mmHg at 25°C

These parameters facilitate identification and purity assessment of the compound in research settings .

Chromatographic Methods

2,4-Diaminobutanoic acid hydrochloride can be analyzed using:

  • HPLC with fluorescence detection (HPLC-FD)

  • Ultra-high-performance liquid chromatography with UV detection (UHPLC-UV)

  • UHPLC coupled with mass spectrometry (UHPLC-MS)

  • Triple quadrupole tandem mass spectrometry (UHPLC-MS/MS)

These methods are particularly valuable for distinguishing 2,4-diaminobutanoic acid from similar compounds in complex biological matrices .

Product FormPurityStorage RecommendationsTypical Package Sizes
L-2,4-Diaminobutyric acid dihydrochloride98+% (may contain up to 10% monohydrochloride)Room temperature under inert atmosphere1g, 5g
DL-2,4-Diaminobutyric acid dihydrochloride99%0-8°C1g, 5g, 25g
D-2,4-Diaminobutyric acidAnalytical gradeSealed in dry conditions, 2-8°CVarious sizes

Proper storage is essential to maintain the compound's purity and stability for research applications .

Current Research and Future Directions

Research on 2,4-diaminobutanoic acid hydrochloride continues to expand, with several promising directions:

Emerging Applications

  • Plant Biology: Investigation of its potential to enhance plant growth and stress resistance, contributing to sustainable farming practices

  • Diagnostic Tools: Development as a component in diagnostic assays for detecting specific biomarkers in various diseases

  • Cosmetic Formulations: Exploration of potential in skin care products to promote skin health

  • Food Industry: Application as a nutritional supplement to improve amino acid profiles in food products

Research Challenges

Despite its promise, several challenges remain in the full utilization of 2,4-diaminobutanoic acid hydrochloride:

  • Optimization of stereoselective synthesis methods for large-scale production

  • Comprehensive characterization of its biological mechanisms

  • Development of targeted delivery systems for pharmaceutical applications

  • Assessment of long-term safety profiles for various applications

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